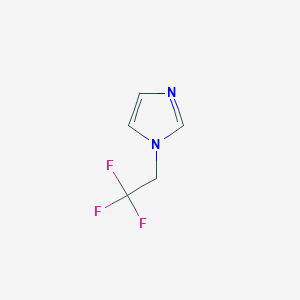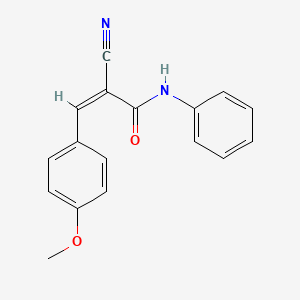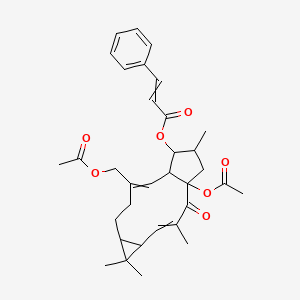
N1-ciclopentil-N2-(2-morfolino-2-(tiofen-3-il)etil)oxalamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-cyclopentyl-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide is a small molecule drug that has been developed for the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis. This compound is known for its potential to modulate immune responses, making it a promising candidate for therapeutic applications.
Aplicaciones Científicas De Investigación
N1-cyclopentyl-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is studied for its effects on cellular processes and signaling pathways.
Medicine: It is being investigated for its potential to treat autoimmune diseases, as well as other inflammatory conditions.
Industry: The compound may be used in the development of new pharmaceuticals and therapeutic agents.
Métodos De Preparación
The synthesis of N1-cyclopentyl-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide involves several steps. The general synthetic route includes the following steps:
Formation of the oxalamide core: This step involves the reaction of oxalyl chloride with a suitable amine to form the oxalamide core.
Introduction of the cyclopentyl group: The cyclopentyl group is introduced through a nucleophilic substitution reaction.
Attachment of the morpholino and thiophen-3-yl groups: These groups are introduced through a series of coupling reactions, typically involving the use of reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques such as chromatography.
Análisis De Reacciones Químicas
N1-cyclopentyl-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Mecanismo De Acción
The mechanism of action of N1-cyclopentyl-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide involves modulation of immune responses. The compound targets specific molecular pathways involved in inflammation and immune regulation. By inhibiting key enzymes and signaling molecules, it reduces the activity of immune cells that contribute to autoimmune diseases.
Comparación Con Compuestos Similares
N1-cyclopentyl-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide can be compared with other similar compounds, such as:
- N1-cyclopentyl-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide
- N1-cyclopropyl-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide
These compounds share similar structural features but may differ in their specific biological activities and therapeutic potentials. The unique combination of functional groups in N1-cyclopentyl-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide contributes to its distinct pharmacological profile.
Propiedades
IUPAC Name |
N'-cyclopentyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3S/c21-16(17(22)19-14-3-1-2-4-14)18-11-15(13-5-10-24-12-13)20-6-8-23-9-7-20/h5,10,12,14-15H,1-4,6-9,11H2,(H,18,21)(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMUSTKVHDAPOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NCC(C2=CSC=C2)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{6-[(diallylamino)sulfonyl]-1,3-benzothiazol-2-yl}tetrahydro-2-furancarboxamide](/img/structure/B2381021.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2381025.png)


![Tert-butyl 4-[(3-methyl-6-oxopyridazin-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B2381031.png)

![N'-[(E)-(2,4-dichlorophenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2381033.png)
![(2R)-2-(2-Bicyclo[3.1.0]hexanyl)propanoic acid](/img/structure/B2381036.png)


![12-(4-chlorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B2381041.png)

![[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl][4-(prop-2-en-1-yl)piperazin-1-yl]methanone](/img/structure/B2381043.png)
